N-(6-chloro-3-nitropyridin-2-yl)acetamide chemical properties
N-(6-chloro-3-nitropyridin-2-yl)acetamide chemical properties
An In-Depth Technical Guide to the Chemical Properties and Handling of N-(6-chloro-3-nitropyridin-2-yl)acetamide
This guide provides a comprehensive technical overview of N-(6-chloro-3-nitropyridin-2-yl)acetamide (CAS No. 139086-97-8), a key heterocyclic intermediate in synthetic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes core chemical data, proven experimental insights, and safety protocols to facilitate its effective use in the laboratory.
Core Compound Identity and Physicochemical Properties
N-(6-chloro-3-nitropyridin-2-yl)acetamide is a substituted nitropyridine derivative. The presence of electron-withdrawing groups (nitro and chloro) and an electron-donating acetamido group on the pyridine ring creates a unique electronic environment that dictates its reactivity and utility as a synthetic building block.[1] Its physical appearance is typically a white to pale-yellow solid.[2][3]
Below is a summary of its key physicochemical properties. It is crucial to note that while fundamental identifiers are well-established, specific experimental data such as melting point and solubility are not widely reported in peer-reviewed literature. Therefore, computed values are provided to guide experimental design, with the understanding that they are predictive.
| Property | Value | Source |
| IUPAC Name | N-(6-chloro-3-nitro-2-pyridinyl)acetamide | [3] |
| Synonyms | 2-acetamido-6-chloro-3-nitropyridine | [] |
| CAS Number | 139086-97-8 | [2][][5] |
| Molecular Formula | C₇H₆ClN₃O₃ | [] |
| Molecular Weight | 215.59 g/mol | [] |
| Physical Form | Pale-yellow to Yellow-brown Solid | [3] |
| Melting Point | Not reported in literature | - |
| Topological Polar Surface Area | 85.13 Ų (Computed) | [] |
| logP (Octanol/Water Partition) | 1.6016 (Computed) | [] |
| Hydrogen Bond Donors | 1 (Computed) | [] |
| Hydrogen Bond Acceptors | 4 (Computed) | [] |
| Rotatable Bonds | 2 (Computed) | [] |
Synthesis Pathway and Experimental Protocol
The synthesis of N-(6-chloro-3-nitropyridin-2-yl)acetamide is most logically achieved via the N-acetylation of its precursor, 2-amino-6-chloro-3-nitropyridine. This precursor is, in turn, synthesized from 2,6-dichloro-3-nitropyridine. The overall synthetic pathway provides a clear roadmap for laboratory preparation.
Detailed Protocol: Acetylation of 2-Amino-6-chloro-3-nitropyridine
The following protocol describes a representative method for the synthesis of the title compound. This procedure is based on standard N-acetylation chemistry of aromatic amines and workup techniques reported for analogous compounds.[6][7]
Materials:
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2-Amino-6-chloro-3-nitropyridine (1.0 eq)
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Acetic Anhydride (1.2 - 1.5 eq)
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Pyridine or Triethylamine (as catalyst and acid scavenger)
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Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Step-by-Step Methodology:
-
Reaction Setup: To a dry, round-bottom flask under an inert atmosphere, add 2-amino-6-chloro-3-nitropyridine (1.0 eq). Dissolve the starting material in anhydrous DCM (approx. 10-20 mL per gram of amine).
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Addition of Base: Add pyridine or triethylamine (2.0 eq) to the solution. Cool the mixture to 0 °C in an ice bath. Causality Insight: The base acts as a catalyst and neutralizes the acetic acid byproduct formed during the reaction, driving the equilibrium towards the product.
-
Acetylation: Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution at 0 °C. The reaction is often exothermic.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 Hexane:Ethyl Acetate). The disappearance of the starting amine spot indicates completion.
-
Quenching: Upon completion, carefully quench the reaction by slowly adding it to an ice-cold solution of saturated aqueous sodium bicarbonate to neutralize excess acetic anhydride and acetic acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x volume of aqueous layer). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers sequentially with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.[7]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure N-(6-chloro-3-nitropyridin-2-yl)acetamide.
Chemical Reactivity and Synthetic Applications
The reactivity of N-(6-chloro-3-nitropyridin-2-yl)acetamide is dominated by the electrophilic nature of the pyridine ring, which is highly activated by the nitro group at C3 and the chloro group at C6.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C6 position is the most probable site for nucleophilic attack. The strong electron-withdrawing effect of the adjacent ring nitrogen and the nitro group at C3 makes this position highly electron-deficient and susceptible to displacement by a wide range of nucleophiles (e.g., amines, alkoxides, thiols). This reactivity is the cornerstone of its utility as a building block. For instance, studies on the precursor, 2-amino-6-chloro-3-nitropyridine, have shown that the C6-chloro group can be readily displaced by alkoxides.
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using standard reducing agents (e.g., SnCl₂, H₂/Pd-C, Fe/HCl). This transformation is a common strategy in medicinal chemistry to introduce a new functional group, converting the intermediate into a 2-acetamido-3-aminopyridine derivative, which can then be used for further elaboration, such as ring cyclization to form fused heterocyclic systems.
-
Amide Chemistry: The N-H proton of the acetamido group is acidic and can be deprotonated with a strong base, allowing for subsequent N-alkylation, although this is less common than reactions on the pyridine ring itself.
Its primary application is as an intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics.
Analytical Characterization Profile (Expected)
No publicly available experimental spectra have been identified for this compound. The following table outlines the expected spectroscopic characteristics based on its chemical structure. This predictive analysis is essential for confirming the identity of the synthesized material in the laboratory.
| Technique | Expected Characteristics |
| ¹H NMR | - Aromatic Protons: Two doublets in the aromatic region (δ 8.0-9.0 ppm), corresponding to the two protons on the pyridine ring, coupling to each other (J ≈ 8-9 Hz).- Amide Proton: A broad singlet in the downfield region (δ 9.5-11.0 ppm), exchangeable with D₂O.- Acetyl Protons: A sharp singlet at ≈ δ 2.2-2.4 ppm, integrating to 3H. |
| ¹³C NMR | - Carbonyl Carbon: A signal in the range of δ 168-172 ppm.- Aromatic Carbons: Five distinct signals in the aromatic region (δ 110-160 ppm). The carbons attached to the nitro group (C3) and chloro group (C6) would be significantly influenced.- Acetyl Carbon: A signal in the aliphatic region (δ 20-25 ppm). |
| FT-IR (cm⁻¹) | - N-H Stretch: A sharp peak around 3300-3400 cm⁻¹.- C=O Stretch (Amide I): A strong, sharp peak around 1680-1700 cm⁻¹.- N-O Stretch (Nitro): Two strong peaks, asymmetric (≈1520-1560 cm⁻¹) and symmetric (≈1340-1360 cm⁻¹).- C-Cl Stretch: A peak in the fingerprint region, typically 600-800 cm⁻¹. |
| Mass Spec (EI) | - Molecular Ion (M⁺): Expected at m/z 215 and 217 in a ≈3:1 ratio due to the ³⁵Cl and ³⁷Cl isotopes.- Key Fragments: Loss of an acetyl group ([M-42]⁺), loss of a nitro group ([M-46]⁺), and other characteristic pyridine ring fragmentations. |
Safety, Handling, and Storage
As a laboratory chemical, N-(6-chloro-3-nitropyridin-2-yl)acetamide should be handled with appropriate care. Although a specific safety data sheet is not widely available, data from related nitropyridine and chloro-aniline compounds suggest the following precautions.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Risk statements for the compound include R36/37/38, indicating it is irritating to the eyes, respiratory system, and skin.[2]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.
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Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
References
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Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry. Available at: [Link]
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ChemWhat. N-(6-CHLORO-3-NITROPYRIDIN-2-YL)ACETAMIDE CAS#: 139086-97-8. Available at: [Link]
- Google Patents. WO1999065897A1 - Inhibiteurs de glycogene synthase kinase 3.
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Wang, L., et al. (2007). Design and Synthesis of Heterocyclic Cations for Specific DNA Recognition: From AT-Rich to Mixed-Base-Pair DNA Sequences. The Journal of Organic Chemistry, 72(12), 4342-4350. Available at: [Link]
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PubChem. 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Available at: [Link]
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Angene Chemical. Safety Data Sheet. Available at: [Link]
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ChemBK. N-(6-CHLORO-3-NITROPYRIDIN-2-YL)ACETAMIDE. Available at: [Link]
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Journal of Medicinal Chemistry. (1992). Cardiotonic Agents. Synthesis and Cardiovascular Properties of... Journal of Medicinal Chemistry, 35(23), 4456-4464. Available at: [Link]
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